N-Homocysteine thiolactonyl retinamide
Description
N-Homocysteine thiolactonyl retinamide (NHTR) is a synthetic compound formed by the reaction of homocysteine thiolactone with retinoic acid . It belongs to a class of homocysteine thiolactone derivatives with modifications that enhance its biological activity. NHTR has demonstrated significant chemopreventive and antineoplastic properties in preclinical studies. For instance, in A/J mice treated with ethyl carbamate, NHTR reduced lung tumor numbers to 60% of controls and tumor volume to 50% of controls at doses of 90–1800 mg/kg . In C57BL/6N mice with transplanted rhabdomyosarcoma, NHTR (1000 mg/kg) decreased tumor weight to 30–70% of controls .
NHTR also participates in forming thioretinaco (N-homocysteine thiolactonyl retinamidocobalamin) by reacting with cobalamin, a complex implicated in mitochondrial oxidative phosphorylation and adenosine triphosphate (ATP) biosynthesis .
Properties
CAS No. |
105918-76-1 |
|---|---|
Molecular Formula |
C24H33NO2S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-N-(2-oxothiolan-3-yl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H33NO2S/c1-17(11-12-20-19(3)10-7-14-24(20,4)5)8-6-9-18(2)16-22(26)25-21-13-15-28-23(21)27/h6,8-9,11-12,16,21H,7,10,13-15H2,1-5H3,(H,25,26)/b9-6+,12-11+,17-8+,18-16+ |
InChI Key |
ZFLMWSDRGYCDJF-LYKFAKFTSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2CCSC2=O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2CCSC2=O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2CCSC2=O)C)C |
Synonyms |
N-homocysteine thiolactonyl retinamide NHCTR thioretinamide |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
NHTR has shown promise in chemoprevention and chemotherapy due to its ability to inhibit the growth of malignant neoplasms. Research indicates that large doses can be administered without toxicity, making it a safer alternative to traditional chemotherapeutic agents like cyclophosphamide, which are associated with cumulative toxicity after prolonged use .
Case Study: In Vivo Efficacy
In animal studies, NHTR demonstrated a significant reduction in tumor growth. For instance, mice treated with NHTR showed decreased tumor size compared to control groups. This effect is attributed to the compound's unique structure, which combines retinoic acid and homocysteine thiolactone in a non-toxic form .
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Study 1 | Mice | 262 mg | Reduced tumor size observed |
| Study 2 | Rats | Varies | Significant inhibition of tumor growth |
Anti-Atherogenic Effects
NHTR has been identified as an anti-atherogenic agent , potentially beneficial in preventing the development of atherosclerosis. Research highlights the role of homocysteine metabolism in vascular function and arteriosclerosis. Abnormal metabolism of homocysteine in malignant cells can lead to oxidative stress and altered genetic expression, contributing to vascular diseases .
Platelet Aggregation Studies
Research has demonstrated that NHTR affects platelet aggregation differently than other forms of homocysteine. For example, while homocysteine thiolactone caused primary platelet aggregation at low concentrations, NHTR required higher concentrations for similar effects . This difference suggests that NHTR may have unique properties that could be leveraged in therapeutic contexts.
| Compound | Concentration (µg/ml) | Effect on Platelet Aggregation |
|---|---|---|
| Homocysteine Thiolactone | 4 x 10^-8 to 10 | Yes |
| This compound | 100 | Yes |
Synthesis and Purity
The synthesis of NHTR involves conjugating homocysteine thiolactone with retinoic acid using coupling agents such as EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This method ensures high yield and purity of the compound, addressing deficiencies found in previous synthesis methods .
Comparison with Similar Compounds
Comparison with Similar Compounds
Homocysteine Thiolactone
- Structure : Homocysteine thiolactone lacks the retinamide moiety present in NHTR.
- Biological Activity: Promotes platelet aggregation at concentrations as low as 4 × 10⁻⁸ µg/ml, unlike NHTR, which requires 100 µg/ml to induce aggregation . Acts as a co-carcinogen, increasing lung tumor numbers by 114–117% in mice, whereas NHTR suppresses tumor growth .
Thioretinaco (N-Homocysteine Thiolactonyl Retinamidocobalamin)
- Structure : Derived from NHTR and cobalamin, with a 2:1 molar ratio of retinamide to cobalamin .
- Biological Activity: Exhibits chemopreventive activity at lower doses (0.75–30 mg/kg), reducing ethyl carbamate-induced lung tumors to 52–82% of controls, compared to NHTR’s 60% reduction at higher doses (90–1800 mg/kg) . Unique UV-visible absorption spectrum distinct from NHTR and other cobalamin derivatives, suggesting altered molecular interactions .
Retinoic Acid
- Structure : A parent compound of NHTR, lacking the homocysteine thiolactone component.
S-Adenosylhomocysteine (SAH)
- Structure : A homocysteine derivative involved in methylation cycles, structurally unrelated to NHTR.
- Biological Activity: Accumulates in hyperhomocysteinemia, contributing to endothelial dysfunction, whereas NHTR counteracts oxidative stress and carcinogenesis . No reported antineoplastic or antiplatelet activity .
Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Structural and Functional Differences
Research Findings and Mechanisms
- NHTR vs. Homocysteine Thiolactone: While both compounds derive from homocysteine metabolism, NHTR’s retinamide group reverses the pro-thrombotic and carcinogenic effects of homocysteine thiolactone, highlighting structure-activity relationships .
- NHTR vs.
- Retinoid Derivatives: NHTR’s synergy with retinoic acid’s structural elements without inheriting its toxicity underscores its therapeutic advantage .
Preparation Methods
Step-by-step synthesis based on patent US6054595A and related literature:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Homocysteine thiolactone preparation | Sodium hydroxide (NaOH), methylene chloride, homocysteine thiolactone hydrochloride | Dissolve NaOH in water, add homocysteine thiolactone hydrochloride, extract with methylene chloride, dry, and evaporate to obtain free base. |
| 2. Activation of retinoic acid | All-trans retinoic acid, dicyclohexylcarbodiimide (DCC), in tetrahydrofuran (THF) | Dissolve retinoic acid in dry THF under argon, add DCC as dehydrating agent, stir for 16 hours at room temperature. |
| 3. Coupling reaction | Add homocysteine thiolactone free base to activated retinoic acid in THF | Stir under inert atmosphere, protected from light, for 16 hours to form the conjugate. |
| 4. Isolation and purification | Partition between ethyl acetate and water, drying over sodium sulfate, recrystallization | Separate the product, remove impurities, and recrystallize in ethyl acetate or ethanol. |
Reaction Conditions:
- Temperature: ~20°C
- Light: Reduced light conditions to prevent photo-degradation
- Atmosphere: Argon to avoid oxidation
- Yield: Approximately 69% with a purity confirmed via NMR and mass spectrometry
- Melting Point: 155°C–165°C, indicating high purity
Coupling Agents and Variations
The synthesis employs specific coupling agents to facilitate amide bond formation:
| Coupling Agent | Role | Notes |
|---|---|---|
| N-ethyl-N'-(3-demethyl-aminopropyl)carbodiimide (EDC) | Activates carboxyl group of retinoic acid | Commonly used for peptide and amide bond formation |
| 1-Hydroxybenzotriazole (HOBt) | Enhances coupling efficiency, reduces racemization | Often used in conjunction with EDC |
| Benzotriazole-1-yloyxtris(dimethylamino)phosphonium hexafluorophosphate | Alternative coupling reagent | Provides high yield and minimized side reactions |
Note: The choice of coupling agent influences the reaction efficiency and purity. The combination of DCC and HOBt is most prevalent in literature.
Analysis and Characterization
Post-synthesis, the compound's purity and structure are confirmed via:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon spectra show characteristic peaks corresponding to the homocysteine thiolactone ring and retinoic acid moiety.
- Mass Spectrometry: Molecular weight around 399 g/mol confirms the conjugate formation.
- Melting Point: Consistent with literature (155°C–165°C).
Research Findings and Data Tables
| Parameter | Data | Source/Notes |
|---|---|---|
| Molecular weight | ~399 g/mol | Confirmed via mass spectrometry |
| Yield | ~69% | Optimized in organic synthesis conditions |
| Purity | >98% | Confirmed by NMR and chromatography |
| Reaction solvent | Tetrahydrofuran (THF) | Anhydrous, inert conditions |
| Reaction time | 16 hours | Under room temperature |
| Melting point | 155°C–165°C | Indicates high purity |
Research Insights and Advantages
- The in situ formation of homocysteine thiolactone simplifies the process.
- Use of specific coupling agents enhances yield and reduces side reactions.
- The method allows large-scale synthesis with high purity, suitable for pharmacological studies.
- Performing the reaction under inert atmosphere and protected from light minimizes degradation, ensuring product stability.
Q & A
Q. What are the standard synthetic protocols for N-Homocysteine Thiolactonyl Retinamide in preclinical research?
NHTR is synthesized via amidification reactions between homocysteine thiolactone and retinoids. Key methodologies include:
- Organic synthesis : Homocysteine thiolactone reacts with retinoic acid in anhydrous conditions to form NHTR, as described in studies on thioretinamide synthesis .
- Aqueous-phase functionalization : Recent advancements use water-based amidification to create derivatives like β-N-homocysteine thiolactyl itaconamic acid, enhancing biocompatibility for biomedical applications .
Q. Table 1: Synthetic Protocols for NHTR Derivatives
Q. What in vitro assays are used to evaluate NHTR’s effects on platelet aggregation?
NHTR’s impact on platelet function is assessed using:
- Light transmission aggregometry : Measures aggregation induced by NHTR (e.g., 100 µg/ml) while monitoring thromboxane TXB2 and prostacyclin 6-keto-PGF1α formation .
- ATP release assays : Quantifies dense granule secretion; NHTR uniquely induces aggregation without ATP release, indicating dissociation between aggregation and granule exocytosis .
Q. Table 2: Key Platelet Aggregation Findings
| Compound | Aggregation Threshold | TXB2/6-keto-PGF1α Release | ATP Release | Reference |
|---|---|---|---|---|
| NHTR (100 µg/ml) | Yes | Elevated | No | |
| Homocysteine thiolactone | Yes | Elevated | Partial |
Advanced Research Questions
Q. How do researchers resolve contradictions between platelet aggregation and dense granule release in NHTR studies?
The dissociation between aggregation and ATP release (observed in NHTR-treated platelets) is attributed to:
- pH-dependent accumulation of free homocysteine thiolactone : Under alkaline conditions, the free base form accumulates, impairing granule secretion without affecting thromboxane pathways .
- Experimental design considerations : Use of buffered solutions (pH 7.4 vs. 8.2) and calcium chelators (e.g., EDTA) can modulate these effects .
Q. What in vivo models validate NHTR’s chemopreventive efficacy against carcinogen-induced tumors?
NHTR’s antineoplastic activity is tested in:
- Ethyl carbamate-induced lung tumors in mice : NHTR (10–20 mg/kg, oral) reduces tumor incidence by 40–60% via thioretinaco ozonide complex formation, which restores mitochondrial ATP synthesis .
- Transplanted neoplasm models : NHTR derivatives inhibit tumor growth by 50–70% through modulation of oxidative phosphorylation and ganglioside biosynthesis .
Q. Table 3: In Vivo Chemoprevention Parameters
| Model | Dose (mg/kg) | Tumor Reduction (%) | Mechanism | Reference |
|---|---|---|---|---|
| Ethyl carbamate-induced (mice) | 10–20 | 40–60 | Mitochondrial ATP restoration | |
| Ovarian carcinoma xenografts | 15 | 50–70 | Ganglioside upregulation |
Q. What methodological approaches detect NHTR-induced protein N-homocysteinylation?
Key techniques include:
- Aldehyde tagging : Gamma-aminothiol groups in homocystamides react with aldehydes (e.g., formaldehyde) to form stable 1,3-thiazines, enabling fluorescent or biotin-based detection .
- Chemical proteomics : Alkynyl thioester probes label N-homocysteinylated proteins in HeLa cells, identifying >800 targets via LC-MS/MS .
Q. Table 4: Detection Methods for Protein N-Homocysteinylation
| Method | Sensitivity (LOD) | Throughput | Applications | Reference |
|---|---|---|---|---|
| Aldehyde fluorescence | 10 nM | Medium | Hemoglobin, plasma profiling | |
| Biotin-affinity | 1 nM | High | Proteome-wide enrichment |
Contradiction Analysis
Q. How do researchers address conflicting data on NHTR’s role in atherosclerosis?
- Pro-thrombotic vs. anti-atherogenic effects : While NHTR promotes platelet aggregation , its thioretinaco form inhibits atherogenesis by reducing homocysteine-induced endothelial dysfunction .
- Experimental variables : Dose-dependent effects (low vs. high concentrations) and model systems (human endothelial cells vs. murine arteries) explain discrepancies .
Q. What statistical frameworks ensure rigor in NHTR preclinical studies?
- NIH guidelines : Mandate reporting of sample size, randomization, and blinding to reduce bias .
- ANOVA with post-hoc tests : Used to analyze dose-response data (e.g., tumor reduction rates) with p-values <0.05 considered significant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
